molecular formula C21H23ClN4OS2 B2381309 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216791-63-7

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2381309
CAS No.: 1216791-63-7
M. Wt: 447.01
InChI Key: PCCVRBAYIUHDAT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two benzo[d]thiazole rings and a dimethylaminoethyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Rings: The benzo[d]thiazole rings can be synthesized through a cyclization reaction involving o-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent, such as dimethylaminoethyl chloride.

    Coupling Reaction: The final step involves coupling the two benzo[d]thiazole rings with the dimethylaminoethyl group through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce any carbonyl groups present in the compound.

    Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents like DMSO or DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: New substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of benzo[d]thiazole rings.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Proteins: The compound may bind to specific proteins, altering their function and leading to downstream effects.

    Modulation of Enzymatic Activity: It may inhibit or activate enzymes involved in key biological processes.

    Interaction with DNA/RNA: The compound could intercalate into DNA or RNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

    N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide: Lacks the additional methyl groups on the benzo[d]thiazole rings, which may affect its chemical and biological properties.

    N-(2-(dimethylamino)ethyl)-N-(5-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide: Contains only one methyl group on the benzo[d]thiazole rings, potentially leading to different reactivity and interactions.

    N-(2-(dimethylamino)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride: Similar structure but without the additional methyl groups, which may influence its solubility and stability.

The unique structure of this compound, with its specific arrangement of functional groups, sets it apart from these similar compounds and may confer distinct properties and applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-13-11-14(2)18-16(12-13)23-21(28-18)25(10-9-24(3)4)20(26)19-22-15-7-5-6-8-17(15)27-19;/h5-8,11-12H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCVRBAYIUHDAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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